2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine)
Description
2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is a heteroaromatic compound featuring a quinoxaline core substituted with a methyl group at the 6-position and two pyridin-4-amine groups at the 2- and 3-positions. Quinoxaline derivatives are renowned for their electron-deficient π-conjugated systems, enabling applications in optoelectronics, coordination chemistry, and medicinal chemistry.
Properties
CAS No. |
143628-60-8 |
|---|---|
Molecular Formula |
C19H16N6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[3-(4-aminopyridin-2-yl)-6-methylquinoxalin-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H16N6/c1-11-2-3-14-15(8-11)25-19(17-10-13(21)5-7-23-17)18(24-14)16-9-12(20)4-6-22-16/h2-10H,1H3,(H2,20,22)(H2,21,23) |
InChI Key |
FJTOPBRROIUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=NC=CC(=C3)N)C4=NC=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) typically involves the condensation of 6-methylquinoxaline-2,3-diamine with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted under reflux conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a quinoxaline core linked to two pyridin-4-amine moieties. This unique arrangement enhances its reactivity and biological interactions, making it a subject of interest in various research fields. The dual incorporation of quinoxaline and pyridine rings is significant for its pharmacological potential.
Anticancer Applications
Research indicates that 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) exhibits promising anticancer activity.
Case Studies
- Tumor Growth Inhibition : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
- Cell Line Studies : Preliminary tests on human cancer cell lines (e.g., HCT-116 and MCF-7) revealed that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects against these cancer types .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent.
Research Findings
Studies have indicated that compounds containing quinoxaline structures often exhibit significant antimicrobial activities. The specific interactions of 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) with bacterial enzymes suggest a mechanism by which it may inhibit growth or viability of various pathogens.
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a favorable anti-inflammatory profile.
Data Summary
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data indicates the potential for therapeutic applications in treating inflammatory diseases.
Mechanistic Insights
The biological activities of 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which is critical for its anticancer and anti-inflammatory effects.
- Receptor Interactions : Its structural features allow for binding to receptors that play roles in cell signaling pathways related to cancer and inflammation.
Mechanism of Action
The mechanism of action of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Electronic Properties
Quinoxaline derivatives vary widely based on substituents and functional groups. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The target compound’s pyridin-4-amine groups distinguish it from non-amine analogs like 2,3-bis(pyridin-4-yl)quinoxaline, enabling stronger metal coordination via NH₂ donor sites.
- Compared to bromo/methoxy-substituted quinoxalines, the methyl group in the target compound improves solubility without significantly altering electronic conjugation.
Coordination Chemistry
Schiff base ligands (e.g., H3L1 and H3L2 in ) form stable Cu(II) complexes with alkoxo and carboxylato bridges, while the target compound’s amine groups may facilitate different coordination modes (e.g., N,N′-bidentate or bridging via NH₂).
Thermal Stability
Thermal degradation patterns of similar compounds () involve initial solvent loss, followed by organic defragmentation and combustion to CuO residues. For the target compound, decomposition would likely proceed similarly, with NH₃ release from amine groups (as observed in ) and possible carbonaceous residues instead of CuO in non-metallated forms .
Biological Activity
2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is a synthetic compound characterized by its unique structural features, including a quinoxaline core and two pyridin-4-amine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an inhibitor for specific enzymes involved in various disease pathways.
- Molecular Formula : C19H16N6
- Molecular Weight : 328.4 g/mol
- CAS Number : 143628-60-8
Biological Activity Overview
Research indicates that compounds containing quinoxaline and pyridine structures often exhibit significant biological activities. The specific biological activity of 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may have:
- Antimicrobial Activity : Potential against various bacterial strains.
- Antitumor Activity : Efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Possible mechanisms involving modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure of 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) enhances its interaction with biological systems. The following table summarizes the structure-activity relationships observed in related compounds:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline | Contains a quinoxaline core | Antitumor and antimicrobial properties |
| Pyridine Derivatives | Contains pyridine rings | Varies with substitution patterns affecting reactivity |
| Benzothiazole Derivatives | Similar heterocyclic structures | Different electronic properties influencing activity |
| Phenylpyrimidines | Incorporates phenyl and pyrimidine structures | Variability in biological activity |
The dual incorporation of both quinoxaline and pyridine moieties linked by an amine group is significant as it enhances the compound's potential for diverse interactions within biological systems compared to other similar compounds .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of quinoxaline derivatives on A431 human epidermoid carcinoma cells. Compounds similar to 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) exhibited significant inhibition of cell viability compared to non-tumorigenic cells. The most active compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Research on related quinoxaline derivatives demonstrated selective activity against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The findings suggest that modifications in the quinoxaline structure can enhance antimicrobial efficacy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives inhibit key signaling pathways involved in cancer progression, such as Stat3 phosphorylation in A431 cells. This suggests potential for therapeutic applications targeting specific molecular pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine)?
Answer:
The synthesis typically involves condensation reactions between pyridinamine derivatives and quinoxaline precursors. Key steps include:
- Quinoxaline core formation : Reacting 6-methylquinoxaline-2,3-diamine with halogenated pyridin-4-amine derivatives under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
- Optimization : Adjust reaction temperature (80–120°C), solvent (DMF or THF), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm connectivity and monitor regioselectivity. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- X-ray crystallography : Use SHELXL for structure refinement. Recent updates allow better handling of disordered solvent molecules and anisotropic displacement parameters .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can density functional theory (DFT) enhance the study of this compound’s electronic properties?
Answer:
DFT calculations (e.g., B3LYP/6-311G**) can:
- Predict HOMO-LUMO gaps to correlate with experimental UV-Vis absorption spectra.
- Model charge distribution on pyridine and quinoxaline rings, aiding in understanding ligand-metal interactions in coordination complexes .
- Validate crystallographic data by comparing optimized geometries with X-ray structures .
Advanced: What strategies resolve contradictions between experimental and computational data?
Answer:
- Cross-validation : Compare DFT-optimized bond lengths/angles with XRD data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- Solvent corrections : Apply polarizable continuum models (PCM) in DFT to account for solvent interactions absent in crystallographic studies .
- Error analysis : Use R-factors (e.g., R₁, wR₂) from SHELXL refinement to assess XRD data reliability .
Advanced: How does this compound function as a ligand in transition-metal catalysis?
Answer:
The bipyridine-quinoxaline scaffold acts as a chelating ligand , forming stable complexes with metals like Cu(II) or Ru(II):
- Coordination sites : Pyridinyl nitrogen atoms bind metals, while the quinoxaline moiety modulates electronic properties.
- Catalytic applications : Reported in oxidation reactions (e.g., alcohol-to-ketone conversions) with turnover numbers (TON) up to 10³ .
Basic: What are common pitfalls in reaction optimization for this compound?
Answer:
- Byproduct formation : Competing side reactions (e.g., over-alkylation) occur at high temperatures. Monitor via TLC and adjust stoichiometry.
- Solvent selection : Polar aprotic solvents (DMF) improve solubility but may complicate purification. Switch to THF for easier workup .
- Catalyst deactivation : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent Pd catalyst oxidation .
Advanced: What challenges arise in assessing its biological activity (e.g., antimicrobial or anticancer potential)?
Answer:
- Solubility : Poor aqueous solubility requires formulation with DMSO or cyclodextrin derivatives.
- Toxicity screening : Use in vitro assays (MTT or resazurin) to differentiate cytotoxic effects from target-specific activity.
- Molecular docking : Compare binding affinities with known targets (e.g., DNA topoisomerases) using AutoDock Vina .
Advanced: How does steric hindrance from the methyl group impact its reactivity?
Answer:
The 6-methyl group on the quinoxaline ring:
- Reduces electrophilicity at the 2,3-positions, slowing nucleophilic substitution reactions.
- Enhances steric shielding in metal complexes, potentially increasing catalytic selectivity but reducing reaction rates .
Basic: What analytical techniques confirm purity and stability?
Answer:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% area).
- TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature applications .
Advanced: How can substituent modifications tune its optical properties?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) on pyridine rings redshift absorption maxima (λmax) by 20–50 nm.
- Conformational rigidity : Introducing bulky substituents restricts rotation, enhancing fluorescence quantum yield (ΦF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
